N,N,2-trimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-trimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety and a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-trimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the piperazine moiety and the nitrobenzoyl group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of catalysts like Pd/C.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed:
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N,N,2-trimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N,N,2-trimethyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine
- N,N,6-trimethyl-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine
Comparison: N,N,2-trimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine is unique due to the specific positioning of the nitrobenzoyl group and the piperazine moiety. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H22N6O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H22N6O3/c1-13-19-16(21(2)3)12-17(20-13)22-8-10-23(11-9-22)18(25)14-4-6-15(7-5-14)24(26)27/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
KVLSGLSVTSEZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.